1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one
Description
1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one is a synthetic organic compound featuring a piperazine core substituted with an azetidinyl (four-membered nitrogen-containing ring) group at the 4-position and a 2-methylpropan-1-one (isobutyryl) moiety at the 1-position.
Properties
Molecular Formula |
C11H21N3O |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-[4-(azetidin-3-yl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C11H21N3O/c1-9(2)11(15)14-5-3-13(4-6-14)10-7-12-8-10/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
DSSRMBZAZVABLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one typically involves multiple steps, including the formation of the azetidine and piperazine rings, followed by their coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies on its mechanism of action are available in scientific literature .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Aromatic Substituents
1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone (C₃₁H₃₀N₂O)
- Structure: Piperazine ring substituted with diphenylmethyl and a propanone group bearing two phenyl rings.
- Key Differences : The bulky diphenyl groups increase molecular weight (446.59 g/mol) and hydrophobicity, likely reducing aqueous solubility compared to the target compound’s azetidinyl substituent .
- Pharmacological Implications : Aromatic substituents enhance π-π stacking interactions with receptors but may limit blood-brain barrier penetration.
1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one (CAS 879590-31-5)
Piperazine Derivatives with Heterocyclic Substituents
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one
- Structure: Piperazine with a bis(4-methoxyphenyl)methyl group and a conjugated enone system.
- The azetidinyl group in the target compound lacks this extended conjugation .
- Biological Activity : Cinnamoyl derivatives exhibit antimicrobial and anticancer properties, suggesting the target compound’s ketone group may offer similar versatility .
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one
- Structure: Piperazine substituted with a chloropyridinyl group and a thiophenylthio-propanone.
- Key Differences : The trifluoromethyl and thiophenyl groups enhance metabolic stability and sulfur-mediated interactions, respectively. The azetidinyl group’s smaller size may reduce steric hindrance in binding pockets .
Azetidine-Containing Analogues
1-(2-Chloro-pyridin-4-yl)-2-methyl-propan-1-one
- Structure : Chloropyridinyl ketone without a piperazine/azetidine core.
- Key Differences : The absence of a nitrogen-rich ring system limits hydrogen-bonding capacity compared to the target compound. Chloropyridinyl groups are common in agrochemicals and antivirals .
1-(1H-Indol-3-yl)-2-methyl-propan-1-one
Structural and Pharmacokinetic Analysis
Molecular Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted LogP |
|---|---|---|---|
| Target Compound | ~280 (estimated) | Azetidinyl, Piperazine | 2.1–2.5 |
| 1-[4-(Diphenylmethyl)piperazinyl]-... | 446.59 | Diphenylmethyl | >5.0 |
| 1-(2-Chloro-pyridin-4-yl)-... | 183.63 | Chloropyridinyl | 1.8–2.2 |
Biological Activity
1-(4-Azetidin-3-YL-piperazin-1-YL)-2-methyl-propan-1-one, also known by its CAS number 930782-99-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a piperazine ring linked to an azetidine moiety, which is known to influence its biological activity. The molecular formula is , indicating a moderate complexity suitable for diverse pharmacological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research indicates that piperazine derivatives exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Induction of Apoptosis
A notable study explored the anti-proliferative properties of piperazine derivatives, including those with azetidinone structures. The compound N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide demonstrated IC50 values of 29.44 µg/ml against HeLa cells, indicating strong cytotoxicity. The mechanism involved apoptosis induction through oxidative stress, evidenced by:
- Phosphatidylserine externalization
- DNA fragmentation
- Cell-cycle arrest
These findings suggest that this compound may similarly induce apoptosis in cancer cells via mitochondrial pathways and caspase activation .
The mechanisms underlying the biological activity of this compound are likely multifaceted:
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G0/G1 phase.
- Caspase Activation : Activation of caspases is a hallmark of apoptotic pathways, suggesting that this compound may trigger programmed cell death in cancer cells.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary studies on similar piperazine derivatives indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which enhance their drug-likeness .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µg/ml) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa | 29.44 | Apoptosis via ROS and caspase activation |
| Cytostatic Activity | NSCL (HOP-92) | 86.28 | Cell cycle arrest and apoptosis |
| Antioxidant Potential | Various | N/A | Radical scavenging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
